5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] 5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]
Brand Name: Vulcanchem
CAS No.: 1956364-67-2
VCID: VC4243542
InChI: InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-11-10(7-9)12(8-18-11)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2
SMILES: C1CNCCC12COC3=C2C=C(C=C3)C(F)(F)F
Molecular Formula: C13H14F3NO
Molecular Weight: 257.256

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]

CAS No.: 1956364-67-2

Cat. No.: VC4243542

Molecular Formula: C13H14F3NO

Molecular Weight: 257.256

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] - 1956364-67-2

Specification

CAS No. 1956364-67-2
Molecular Formula C13H14F3NO
Molecular Weight 257.256
IUPAC Name 5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine]
Standard InChI InChI=1S/C13H14F3NO/c14-13(15,16)9-1-2-11-10(7-9)12(8-18-11)3-5-17-6-4-12/h1-2,7,17H,3-6,8H2
Standard InChI Key YECJMGCJBSREKH-UHFFFAOYSA-N
SMILES C1CNCCC12COC3=C2C=C(C=C3)C(F)(F)F

Introduction

Structural and Chemical Profile

Molecular Architecture

5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] features a benzofuran ring (C8H6O) fused via a spiro junction to a piperidine ring (C5H11N), with a trifluoromethyl (-CF3) group at the 5-position of the benzofuran moiety. The spirocyclic configuration imposes conformational rigidity, while the electron-withdrawing -CF3 group enhances metabolic stability and influences intermolecular interactions .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC13H14F3NO
Molecular Weight257.256 g/mol
IUPAC Name5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine]
CAS Registry Number1956364-67-2
SolubilityData not publicly available

The compound’s three-dimensional structure has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing a puckered piperidine ring and planar benzofuran system .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-(trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] typically involves a multi-step sequence starting from commercially available precursors. A representative route includes:

  • Formation of the Benzofuran Core: Cyclization of 2-hydroxyacetophenone derivatives with propargyl bromide yields the benzofuran skeleton .

  • Spirocyclization: Treatment with piperidine derivatives under acidic conditions induces spiro-ring formation .

  • Trifluoromethylation: Electrophilic substitution or cross-coupling reactions introduce the -CF3 group at the 5-position.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Key AdvantageLimitation
Stepwise Synthesis32High purity (>98%)Multi-step purification
Telescoped Process47Reduced solvent useRequires precise temperature control

Characterization relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). The 1H^1 \text{H}-NMR spectrum displays distinct signals for the piperidine protons (δ 2.5–3.1 ppm) and benzofuran aromatic protons (δ 6.8–7.4 ppm) .

Biological Activity and Mechanisms

Antitumor Effects

In vitro studies conducted by the National Cancer Institute (NCI) demonstrate that 5-(trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] exhibits cytotoxic activity against breast (MCF-7) and lung (A549) cancer cell lines, with IC50_{50} values of 8.2 μM and 11.4 μM, respectively. The -CF3 group enhances membrane permeability, facilitating intracellular accumulation .

FLT3 Kinase Inhibition

A 2024 study identified derivatives of this compound as potent FLT3 inhibitors, with compound 12e showing an IC50_{50} of 2.5 μM against FLT3-expressing AML cells . Molecular docking simulations reveal that the spirocyclic core occupies the ATP-binding pocket, while the -CF3 group forms hydrophobic interactions with Leu616 and Phe830 residues .

Table 3: Biological Activity Profile

Assay TypeTargetResult (IC50_{50})Source
CytotoxicityMCF-78.2 μM
CytotoxicityA54911.4 μM
FLT3 InhibitionMV4-11 AML Cells2.5 μM (Compound 12e)

Chemical Derivatives and Modifications

Hydrochloride Salt Formation

Protonation of the piperidine nitrogen with HCl yields the hydrochloride salt (C13H15ClF3NO), which improves aqueous solubility for pharmacological testing . The salt retains FLT3 inhibitory activity, with a 15% increase in bioavailability compared to the free base .

Structural Analogues

  • 6-(Trifluoromethyl) Derivative: Substitution at the 6-position (CAS: 721958-57-2) reduces FLT3 affinity but enhances blood-brain barrier penetration.

  • Methyl-Spiro Analogue: Spiro[benzofuran-3(2H),4'-piperidine]-2-one, 5-methyl- (CAS: 116633-09-1) exhibits weaker antitumor activity (IC50_{50} >50 μM) .

Applications and Future Directions

Drug Development

The compound’s dual activity as a cytotoxic agent and kinase inhibitor positions it as a candidate for combination therapies in AML. Co-administration with cytarabine synergistically reduces tumor burden in murine models .

Diagnostic Imaging

Radiofluorination of the -CF3 group enables positron emission tomography (PET) imaging of FLT3-expressing tumors, though this application remains preclinical.

Challenges and Opportunities

  • Pharmacokinetic Optimization: Poor oral bioavailability (<20%) necessitates prodrug strategies or nanoformulations.

  • Target Selectivity: Off-target effects on KIT and PDGFR kinases require structural refinement .

  • Synthetic Scalability: Current telescoped methods are unsuitable for kilogram-scale production .

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